Tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: is a synthetic organic compound that belongs to the class of oxazolidines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the oxazolidine ring, along with the tert-butyl ester and methoxy groups, makes this compound particularly interesting for various chemical transformations and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps:
Formation of the Oxazolidine Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound. For instance, 2-amino-2-methyl-1-propanol can react with a suitable aldehyde or ketone under acidic or basic conditions to form the oxazolidine ring.
Introduction of the Tert-butyl Ester Group: This step often involves the esterification of the oxazolidine carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Addition of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy-containing reagent reacts with the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Methanol (CH₃OH), ammonia (NH₃).
Hydrolysis Conditions: Aqueous hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Drug Development: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Medicine
Therapeutic Agents: Explored for its potential as a therapeutic agent in various diseases.
Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection.
Industry
Polymer Chemistry: Utilized in the synthesis of polymers with specific properties.
Material Science: Applied in the development of new materials with unique characteristics.
Mechanism of Action
The mechanism by which tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The oxazolidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-hydroxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-thiazolidine-3-carboxylate: Contains a thiazolidine ring instead of an oxazolidine ring.
Uniqueness
The presence of the methoxy group and the oxazolidine ring in tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate imparts unique chemical properties, such as increased stability and specific reactivity patterns. These features make it particularly valuable in synthetic chemistry and potential biological applications.
Properties
IUPAC Name |
tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-10(8-12(17)19-7)11-9-20-15(5,6)16(11)13(18)21-14(2,3)4/h10-11H,8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVSCLBFKZVCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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